molecular formula C16H12N4O4S B2668381 N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide CAS No. 850018-70-1

N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B2668381
M. Wt: 356.36
InChI Key: SDQCPICLKPWKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BPTA is a thioacetamide derivative that has a benzodioxolyl group and an oxadiazolyl group attached to it.

Scientific Research Applications

Structure-Activity Relationships in Inhibitors

Investigations into the structure-activity relationships of compounds similar to N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have shown their potential as potent inhibitors of specific enzymes or proteins. For example, phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been examined for their metabolic stability, revealing insights into how various heterocycles can improve drug properties (Stec et al., 2011).

Anticancer and Antimicrobial Activities

Compounds with structures similar to N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized and tested for their Src kinase inhibitory and anticancer activities. Some derivatives have shown promising results against various cancer cell lines and have been explored for their role in inhibiting the Src substrate binding site, highlighting the potential for developing new anticancer therapeutics (Fallah-Tafti et al., 2011).

Drug-likeness and Microbial Investigation

Research into the drug-likeness properties and microbial investigation of related compounds has revealed that some derivatives exhibit good to moderate activity against bacterial and fungal strains. This suggests their potential use as antimicrobial agents, with specific compounds showing better activity compared to standard drugs (Pandya et al., 2019).

Antimicrobial and Antifungal Properties

The synthesis and study of N-substituted derivatives have shown moderate to significant antimicrobial and antifungal activities. These findings support the potential application of these compounds in developing new antimicrobial and antifungal therapies (Khalid et al., 2016).

Insecticidal Assessment

Some innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against specific pests. This research opens the door to potential applications in agriculture for pest control (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-14(18-11-3-4-12-13(6-11)23-9-22-12)8-25-16-20-19-15(24-16)10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCPICLKPWKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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